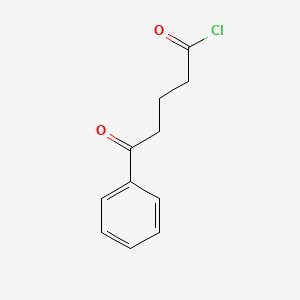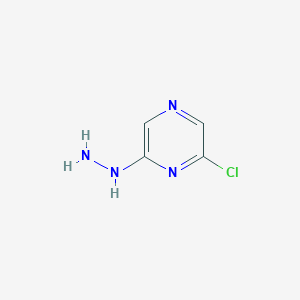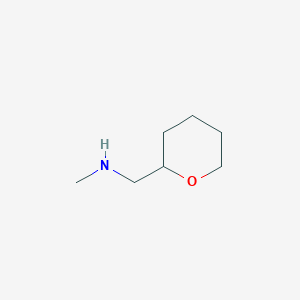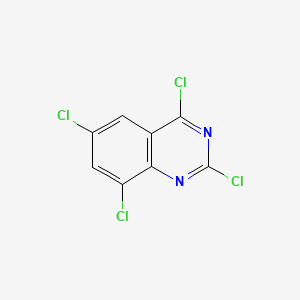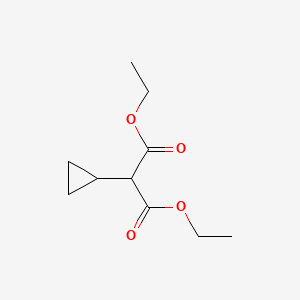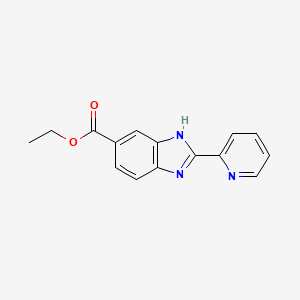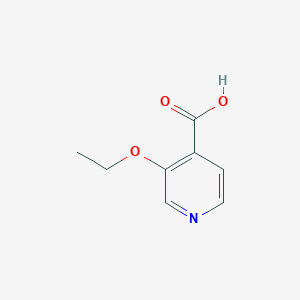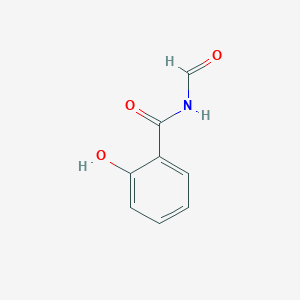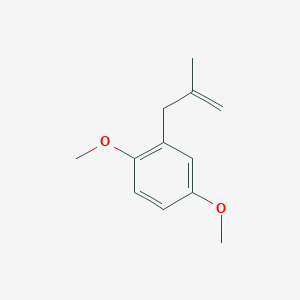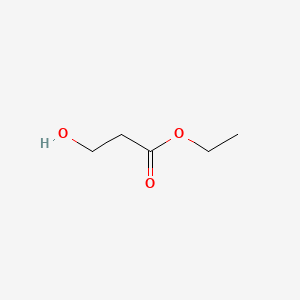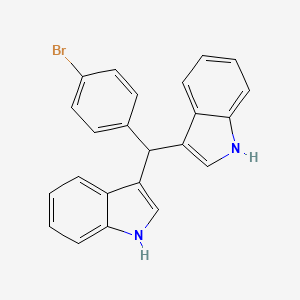
3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Vue d'ensemble
Description
3,3’-((4-Bromophenyl)methylene)bis(1H-indole): is a compound belonging to the bis(indolyl)methane family. These compounds are characterized by the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is a significant heterocyclic system in natural products and drugs, known for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .
Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinonoid bis(indolyl)methanes.
Reduction: Dihydro bis(indolyl)methanes.
Substitution: Halogenated bis(indolyl)methanes.
Applications De Recherche Scientifique
Chemistry: Bis(indolyl)methane derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties .
Medicine: In medicinal chemistry, bis(indolyl)methane derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and microbial infections .
Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and as intermediates in the synthesis of other complex molecules .
Mécanisme D'action
The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .
Comparaison Avec Des Composés Similaires
- 3,3’-((4-Methoxyphenyl)methylene)bis(1H-indole)
- 3,3’-((4-Chlorophenyl)methylene)bis(1H-indole)
- 3,3’-((4-Methylphenyl)methylene)bis(1H-indole)
Uniqueness: The presence of the 4-bromophenyl group in 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other bis(indolyl)methane derivatives with different substituents .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCBPXXSGYHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



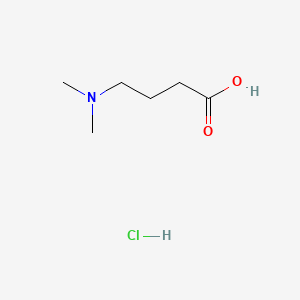
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
